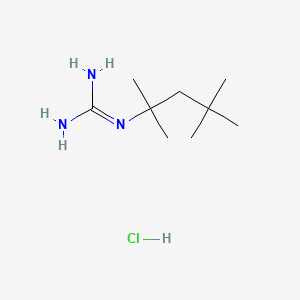

Guanoctine hydrochloride

Übersicht

Beschreibung

Guanoctine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of guanidine, a strong organic base, and is often used in research and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Guanoctinhydrochlorid kann durch die Reaktion von Cyanamid und Guanidin unter Hochtemperaturbedingungen synthetisiert werden. Diese Reaktion findet typischerweise in einer Lösung oder Schmelze statt, wobei Cyanamid mit Guanidin reagiert, um das gewünschte Produkt zu bilden . Ein anderes Verfahren beinhaltet die Reaktion von Biguaniden mit Carbonsäurederivaten, obwohl dieses Verfahren oft zu geringeren Ausbeuten führt und die Verwendung von überschüssigen Reagenzien erfordert .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Guanoctinhydrochlorid einen zweistufigen Prozess. Der erste Schritt ist die Reaktion von Dicyandiamid mit Ammoniumsalzen, um Guanidiniumsalze zu bilden. Im zweiten Schritt werden diese Salze mit einer Base wie Natriummethoxid behandelt, um Guanoctinhydrochlorid zu erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Guanoctinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Guanidiniumderivate zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Aminverbindungen zu bilden.

Substitution: Es kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Guanidiniumderivate, Aminverbindungen und verschiedene substituierte Guanidine .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of guanoctine hydrochloride can be categorized into several key areas:

1. Chemistry

- Reagent in Organic Synthesis : this compound serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

- Catalyst : It acts as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

2. Biology

- Protein Denaturation Studies : Due to its chaotropic properties, this compound is extensively used to study protein folding and denaturation processes.

- Neuromuscular Research : It enhances the release of acetylcholine at neuromuscular junctions, making it relevant for research on muscle weakness and disorders such as Eaton-Lambert syndrome.

3. Medicine

- Treatment of Muscle Weakness : this compound has been investigated for its potential to treat muscle fatigue associated with various medical conditions.

- Therapeutic Applications : Its role in neuromuscular transmission makes it a candidate for therapeutic interventions in neuromuscular diseases.

4. Industry

- Production of Plastics and Explosives : The compound is utilized in industrial applications, including the manufacturing of plastics and explosives due to its chemical properties.

Case Studies

-

Study on Muscle Weakness Treatment :

A clinical trial investigated the efficacy of this compound in patients with Eaton-Lambert syndrome. Results indicated significant improvements in muscle strength and endurance, suggesting its potential as a therapeutic agent for neuromuscular disorders. -

Protein Folding Research :

In biochemical studies, this compound was used to induce protein denaturation to understand folding pathways better. The findings contributed to the knowledge of protein structure-function relationships. -

Industrial Application Assessment :

An analysis of this compound's role in the production of specific plastics demonstrated its effectiveness as a catalyst, leading to enhanced production efficiency.

Wirkmechanismus

The mechanism of action of Guanoctine Hydrochloride involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its ability to act as a strong base and interact with various enzymes and receptors in the body .

Vergleich Mit ähnlichen Verbindungen

Guanidine Hydrochloride: Similar in structure and properties, used in protein denaturation and as a reagent in organic synthesis.

Biguanide: Used in the treatment of diabetes and as an antimicrobial agent.

Urea: Used in fertilizers and as a raw material in the chemical industry.

Uniqueness: Guanoctine Hydrochloride is unique due to its specific applications in muscle weakness treatment and its strong chaotropic properties, which make it particularly useful in protein studies .

Biologische Aktivität

Guanoctine hydrochloride, a compound with the molecular formula C9H22ClN3, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in molecular biology and pharmacology.

- Molecular Weight : 207.75 g/mol

- Chemical Structure : this compound consists of a guanidine moiety, which is significant in its biological activity.

- Solubility : It is soluble in water, making it suitable for various biochemical applications.

This compound exhibits several biological actions:

- Protein Denaturation and Renaturation : At lower concentrations, this compound promotes the refolding of denatured proteins, restoring their enzymatic activity. This property is particularly useful in studies involving protein purification and refolding .

- RNA Extraction : It acts as a potent denaturant during RNA extraction processes, disrupting cellular structures and inhibiting RNase activity to ensure the integrity of extracted RNA .

- Enzyme Inactivation : this compound can selectively inactivate various enzymes. For example, it has been shown to inactivate the hemagglutinin of influenza viruses while preserving neuraminidase activity . This selective inactivation has implications for vaccine development and viral research.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Protein Refolding Efficiency

A study investigated the efficiency of this compound in refolding denatured proteins. The results indicated that proteins treated with guanoctine showed a significant increase in enzymatic activity compared to controls without the compound. This finding underscores its utility in biochemical research focused on protein structure and function.

Case Study 2: RNA Extraction Protocols

In a comparative analysis of RNA extraction methods, this compound was included as a denaturant. The study found that samples treated with guanoctine produced higher yields of intact RNA than those treated with traditional methods that did not utilize this compound. This highlights its effectiveness in molecular biology applications where RNA integrity is crucial.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Cytotoxicity Studies : Research has shown that compounds related to guanidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating significant antiproliferative effects on HL-60 leukemia cells .

- Immunological Applications : The selective inactivation properties of this compound have potential applications in immunology, particularly in vaccine development where modulation of immune responses is necessary .

Eigenschaften

CAS-Nummer |

1070-95-7 |

|---|---|

Molekularformel |

C9H22ClN3 |

Molekulargewicht |

207.74 g/mol |

IUPAC-Name |

2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |

InChI-Schlüssel |

QRFSLMLESAIOMB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=C(N)N.Cl |

Kanonische SMILES |

CC(C)(C)CC(C)(C)N=C(N)N.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

1070-95-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Guanoctine hydrochloride; A 7283; A-7283; A7283 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.